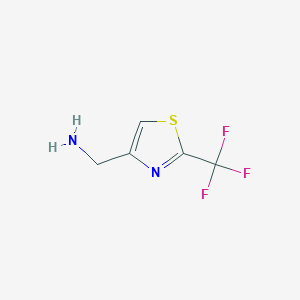

(2-(Trifluoromethyl)thiazol-4-yl)methanamine

Description

BenchChem offers high-quality (2-(Trifluoromethyl)thiazol-4-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(Trifluoromethyl)thiazol-4-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(trifluoromethyl)-1,3-thiazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2S/c6-5(7,8)4-10-3(1-9)2-11-4/h2H,1,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVNZSFAYIKOJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590498 | |

| Record name | 1-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852854-39-8 | |

| Record name | 2-(Trifluoromethyl)-4-thiazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852854-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-(Trifluoromethyl)thiazol-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-(Trifluoromethyl)thiazol-4-yl)methanamine is a fluorinated heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group imparts unique electronic properties and can enhance metabolic stability and binding affinity to biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this valuable building block. We will delve into its physicochemical characteristics, spectroscopic profile, and plausible synthetic strategies, offering insights for its utilization in the design and development of novel therapeutic agents.

Introduction: The Significance of Fluorinated Thiazoles

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a versatile component in the design of biologically active molecules. The incorporation of a trifluoromethyl (CF₃) group, a common bioisostere for a methyl group, can profoundly influence a molecule's properties. The high electronegativity of fluorine can alter the acidity of nearby protons, modulate pKa, and enhance ligand-protein interactions. Furthermore, the CF₃ group is known to improve metabolic stability by blocking sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug candidate.

(2-(Trifluoromethyl)thiazol-4-yl)methanamine combines these advantageous features, presenting a primary amine for further functionalization and a strategically positioned trifluoromethyl group on a thiazole core. This unique combination makes it a highly sought-after building block for the synthesis of novel compounds with potential therapeutic applications across various disease areas.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in synthesis and drug development. The following table summarizes the known and predicted properties of (2-(Trifluoromethyl)thiazol-4-yl)methanamine.

| Property | Value | Source |

| CAS Number | 852854-39-8 | [2] |

| Molecular Formula | C₅H₅F₃N₂S | [2] |

| Molecular Weight | 182.17 g/mol | [2] |

| Boiling Point | 163 °C | [1] |

| Density | 1.449 g/cm³ | [1] |

| Flash Point | 52 °C | [1] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [2] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the thiazole ring proton, the methylene protons, and the amine protons. The thiazole proton (at C5) will likely appear as a singlet in the aromatic region. The methylene protons (-CH₂-) adjacent to the amine will also be a singlet, shifted downfield due to the influence of the thiazole ring. The amine protons (-NH₂) will typically present as a broad singlet, and their chemical shift can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the trifluoromethyl group will be a quartet due to coupling with the three fluorine atoms. The thiazole ring carbons will have characteristic shifts, with the carbon attached to the CF₃ group (C2) being significantly influenced by the electron-withdrawing nature of the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. A single signal, a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift will be characteristic of a CF₃ group attached to a thiazole ring.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

N-H stretching: Broad bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C-H stretching: Signals for the aromatic C-H of the thiazole ring and the aliphatic C-H of the methylene group.

-

C=N and C=C stretching: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the thiazole ring.

-

C-F stretching: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ region due to the trifluoromethyl group.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z 182. Fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the thiazole ring, providing further structural confirmation.

Synthesis Strategies

While a specific, detailed experimental protocol for the synthesis of (2-(Trifluoromethyl)thiazol-4-yl)methanamine is not widely published, several logical synthetic routes can be proposed based on established methodologies for thiazole synthesis and functional group transformations.

Proposed Synthetic Pathway: Reductive Amination of a Thiazole Aldehyde

A highly plausible and efficient route involves the reductive amination of a key intermediate, 2-(trifluoromethyl)thiazole-4-carbaldehyde. This two-step, one-pot process is a cornerstone of amine synthesis.[3]

Figure 1: Proposed reductive amination workflow.

Causality Behind Experimental Choices:

-

Choice of Precursor: 2-(Trifluoromethyl)thiazole-4-carbaldehyde is a logical precursor as the aldehyde functionality is readily converted to a primary amine.

-

Reaction Conditions: The initial condensation to form the imine is typically carried out under mildly acidic or neutral conditions to facilitate the nucleophilic attack of ammonia on the carbonyl carbon.

-

Choice of Reducing Agent: A variety of reducing agents can be employed. Sodium borohydride (NaBH₄) is a mild and selective reagent often used for this transformation. Alternatively, catalytic hydrogenation (H₂ over a metal catalyst like Pd/C or Raney Nickel) offers a clean and efficient reduction method.[3] The choice of reducing agent can be optimized based on substrate compatibility and desired reaction conditions.

Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting aldehyde and the formation of the product. The final product should be purified by column chromatography or distillation and its identity and purity confirmed by NMR, IR, and MS analysis.

Alternative Synthetic Pathway: Reduction of a Thiazole Nitrile

Another viable approach is the reduction of 2-(trifluoromethyl)thiazole-4-carbonitrile. Nitriles can be effectively reduced to primary amines using strong reducing agents.[4]

Figure 2: Nitrile reduction workflow.

Causality Behind Experimental Choices:

-

Choice of Precursor: The nitrile group is a direct precursor to the aminomethyl functionality.

-

Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines.[4] The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). Careful workup is required to quench the excess hydride and hydrolyze the intermediate aluminum complexes.

Synthesis of Key Intermediates

The successful synthesis of the target molecule relies on the availability of the key aldehyde or nitrile intermediates. These can be prepared through established methods of thiazole synthesis, such as the Hantzsch thiazole synthesis.[5][6] For example, 2-(trifluoromethyl)thiazole-4-carbaldehyde could potentially be synthesized from 3-bromo-1,1,1-trifluoropropan-2-one and a suitable thioamide precursor.

Reactivity and Chemical Properties

(2-(Trifluoromethyl)thiazol-4-yl)methanamine possesses two main sites of reactivity: the primary amine and the thiazole ring.

-

Primary Amine: The aminomethyl group is a versatile handle for a wide range of chemical transformations. It can undergo acylation, alkylation, arylation, and condensation reactions to form amides, secondary and tertiary amines, and imines, respectively. This allows for the facile introduction of diverse substituents to explore structure-activity relationships (SAR) in a drug discovery program.

-

Thiazole Ring: The thiazole ring is an aromatic heterocycle with specific reactivity patterns. The electron-withdrawing trifluoromethyl group at the 2-position will influence the electron density of the ring, making it more susceptible to nucleophilic attack at certain positions. The ring nitrogen can also be quaternized.

Applications in Drug Discovery

The structural features of (2-(Trifluoromethyl)thiazol-4-yl)methanamine make it an attractive building block for the synthesis of a variety of potential therapeutic agents. The primary amine allows for its incorporation into larger molecules through amide bond formation or other linkages. The trifluoromethylated thiazole core can serve as a key pharmacophore, interacting with biological targets and enhancing the drug-like properties of the final compound.

While specific applications of this particular molecule are not extensively documented in publicly available literature, related trifluoromethyl-substituted thiazole derivatives have shown promise in various therapeutic areas, including as enzyme inhibitors and receptor modulators.

Safety and Handling

(2-(Trifluoromethyl)thiazol-4-yl)methanamine is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry, and dark place under an inert atmosphere.[2]

Conclusion

(2-(Trifluoromethyl)thiazol-4-yl)methanamine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a reactive primary amine and a metabolically robust, electron-withdrawing trifluoromethylated thiazole core offers significant potential for the synthesis of novel bioactive compounds. While detailed experimental data is currently limited, the proposed synthetic routes and predicted spectroscopic properties provide a solid foundation for its synthesis and characterization. As the demand for novel fluorinated heterocycles in drug discovery continues to grow, the importance of synthons like (2-(Trifluoromethyl)thiazol-4-yl)methanamine is expected to increase.

References

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved January 26, 2026, from [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

- Google Patents. (n.d.). CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.

-

Semantic Scholar. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. Molecules, 22(5), 757. [Link]

- Google Patents. (n.d.). US4468517A - Synthesis of thiazoles.

-

PubMed Central (PMC). (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules, 27(24), 8883. [Link]

-

Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Retrieved January 26, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid.

-

Erbil Polytechnic University Academic Staff. (n.d.). SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. Retrieved January 26, 2026, from [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 852854-39-8|(2-(Trifluoromethyl)thiazol-4-yl)methanamine|BLD Pharm [bldpharm.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Thiazole synthesis [organic-chemistry.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Strategic Synthesis and Application of (2-(Trifluoromethyl)thiazol-4-yl)methanamine: A Technical Guide for Medicinal Chemists

Executive Summary

(2-(Trifluoromethyl)thiazol-4-yl)methanamine (CAS 852854-39-8) is a fluorinated heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique molecular architecture, combining a metabolically robust trifluoromethyl group with a versatile primary amine appended to a biologically active thiazole scaffold, makes it a highly valuable intermediate for the synthesis of novel therapeutic agents. The trifluoromethyl moiety enhances lipophilicity and metabolic stability, while the thiazole ring is a known pharmacophore present in numerous approved drugs.[1][2] The primary amine at the 4-position serves as a critical handle for diversification, allowing for its incorporation into larger, more complex molecules such as kinase inhibitors. This guide provides an in-depth analysis of the compound's properties, proven synthetic strategies, and applications, designed to equip researchers and drug development professionals with the technical knowledge required for its effective utilization.

Physicochemical & Structural Properties

The strategic combination of the trifluoromethyl group, the thiazole ring, and the methanamine functional group imparts a unique set of physicochemical properties to the molecule. The electron-withdrawing nature of the CF₃ group influences the electronics of the thiazole ring and lowers the pKa of the amine, while significantly increasing lipophilicity and resistance to oxidative metabolism.

| Property | Value | Source |

| CAS Number | 852854-39-8 | N/A |

| Molecular Formula | C₅H₅F₃N₂S | N/A |

| Molecular Weight | 182.17 g/mol | N/A |

| Boiling Point | 163 °C | [3] |

| Density | 1.449 g/cm³ | [3] |

| SMILES | NCC1=CSC(C(F)(F)F)=N1 | N/A |

| Storage | Inert atmosphere, 2-8°C | [3] |

Retrosynthetic Analysis & Core Synthetic Strategy

The synthesis of (2-(Trifluoromethyl)thiazol-4-yl)methanamine can be logically approached through two primary retrosynthetic disconnections, both originating from the robust and well-established Hantzsch thiazole synthesis. This core reaction reliably constructs the central thiazole ring from fundamental precursors.

-

Pathway A involves the formation of a 4-(halomethyl)thiazole intermediate, which is subsequently converted to the primary amine. This is a classic functional group interconversion.

-

Pathway B relies on the synthesis of a key aldehyde intermediate, which is then transformed into the amine via reductive amination, a highly efficient and widely used industrial method.

Manufacturing Protocols & Mechanistic Rationale

Two field-proven, scalable synthetic pathways are detailed below. The choice between them may depend on the availability of starting materials, specific equipment, and desired purity profile.

Pathway A: Hantzsch Cyclization Followed by Gabriel Synthesis

This pathway is predicated on the initial construction of the thiazole ring bearing a reactive chloromethyl handle, followed by a controlled, high-yield amination that prevents common side reactions like over-alkylation.

Step 1: Synthesis of 4-(Chloromethyl)-2-(trifluoromethyl)thiazole (Intermediate)

This step utilizes the Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide.[4]

-

Protocol:

-

To a solution of 1,3-dichloroacetone (1.0 eq) in absolute ethanol, add 2,2,2-trifluoroethanethioamide (1.0 eq). The thioamide can be prepared from trifluoroacetamide and Lawesson's reagent.

-

Stir the resulting mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the solvent is removed under reduced pressure. The crude residue is then purified, typically by column chromatography on silica gel, to yield the 4-(chloromethyl)-2-(trifluoromethyl)thiazole intermediate.

-

-

Causality: The use of 1,3-dichloroacetone provides the three-carbon backbone and the chloromethyl handle at the 4-position.[5] The 2,2,2-trifluoroethanethioamide provides the sulfur and nitrogen atoms for the heterocycle and installs the critical trifluoromethyl group at the 2-position. Ethanol is a common, effective solvent for this condensation.

Step 2: Gabriel Synthesis of (2-(Trifluoromethyl)thiazol-4-yl)methanamine (Final Product)

The Gabriel synthesis is a robust method for converting primary alkyl halides to primary amines, using a phthalimide group as a protected form of ammonia to prevent over-alkylation.[6]

-

Protocol:

-

Dissolve the 4-(chloromethyl)-2-(trifluoromethyl)thiazole intermediate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add potassium phthalimide (1.1 eq) to the solution. Heat the mixture to 80-100°C and stir for 2-4 hours until the starting halide is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and add hydrazine monohydrate (1.5-2.0 eq).

-

Heat the mixture to 80-100°C for another 1-2 hours, during which the phthalhydrazide byproduct will precipitate.

-

After cooling, the precipitate is filtered off. The filtrate, containing the desired amine, is typically subjected to an acidic workup to extract the amine into an aqueous layer, followed by basification and extraction into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The final product is isolated after solvent evaporation and can be further purified by distillation or crystallization of its salt form.

-

-

Causality: The phthalimide anion is an excellent nucleophile that displaces the chloride in an Sₙ2 reaction. The resulting N-alkylphthalimide is no longer nucleophilic, effectively stopping the reaction at single alkylation.[7] Hydrazine is used for the deprotection step as it efficiently cleaves the imide bonds to release the primary amine and form the highly stable, insoluble phthalhydrazide, which simplifies purification.[6]

Pathway B: Synthesis via Aldehyde and Reductive Amination

This alternative pathway is highly efficient and common in industrial settings. It involves the creation of a thiazole aldehyde, which is then converted to the amine in a one-pot reaction.

Step 1: Synthesis of 2-(Trifluoromethyl)thiazole-4-carbaldehyde (Intermediate)

The synthesis of this key aldehyde can be achieved from a suitable precursor, such as 4-methyl-2-(trifluoromethyl)thiazole via oxidation, or from 2-bromo-4-(trifluoromethyl)thiazole via a Grignard reaction followed by formylation.[8]

-

Protocol (Conceptual via Oxidation):

-

Start with a precursor like 4-(hydroxymethyl)-2-(trifluoromethyl)thiazole.

-

Dissolve the alcohol in a suitable solvent like dichloromethane.

-

Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂), and stir at room temperature.

-

Monitor the reaction by TLC. Upon completion, filter off the oxidant and purify the resulting aldehyde from the filtrate, typically by column chromatography.

-

-

Causality: Mild oxidation conditions are crucial to convert the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.

Step 2: Reductive Amination to (2-(Trifluoromethyl)thiazol-4-yl)methanamine (Final Product)

Reductive amination is a powerful reaction that combines a carbonyl compound and an amine (in this case, ammonia) with a reducing agent to form a more substituted amine.

-

Protocol:

-

In a pressure-rated reaction vessel, dissolve 2-(trifluoromethyl)thiazole-4-carbaldehyde (1.0 eq) in a solvent like methanol or ethanol.

-

Add a suitable catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C).

-

Add an excess of aqueous or methanolic ammonia (e.g., 10-20 eq).

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 5-10 bar.

-

Heat the mixture to 50-80°C with vigorous stirring. The reaction progress is monitored by LC-MS.

-

Upon completion, the vessel is cooled, depressurized, and the catalyst is removed by filtration (e.g., through Celite).

-

The solvent and excess ammonia are removed under reduced pressure, and the crude amine is purified by distillation.

-

-

Causality: The aldehyde first reacts with ammonia to form an imine intermediate in equilibrium. The metal catalyst then hydrogenates this imine in situ to form the final primary amine.[9] Using a large excess of ammonia helps to drive the imine formation equilibrium forward and minimizes the formation of secondary amine byproducts, which can arise if the newly formed primary amine attacks another aldehyde molecule.[10]

Applications in Drug Discovery

The (2-(Trifluoromethyl)thiazol-4-yl)methanamine scaffold is a privileged structure in modern medicinal chemistry, particularly in the development of protein kinase inhibitors .[1] The primary amine provides a key attachment point for building out molecules that can interact with the hinge region of the ATP-binding pocket of kinases.

-

Scaffold for Kinase Inhibitors: The thiazole ring acts as a bioisosteric replacement for other aromatic systems and can form crucial hydrogen bonds. The aminomethyl linker allows for the facile synthesis of amide or urea derivatives, which are common motifs in Type I and Type II kinase inhibitors. Several research programs have explored 4-aryl-5-aminomethyl-thiazole-2-amines as potent ROCK kinase inhibitors.[11]

-

Modulation of Physicochemical Properties: The trifluoromethyl group is a powerful tool for optimizing drug candidates. It often increases metabolic stability by blocking potential sites of oxidation, enhances binding affinity through favorable interactions, and improves membrane permeability due to its high lipophilicity.

Analytical Characterization

Rigorous analytical control is essential to ensure the identity and purity of the synthesized material. A combination of spectroscopic and chromatographic methods should be employed.

| Technique | Expected Observations |

| ¹H NMR | A singlet for the thiazole proton (~7.5-8.0 ppm), a singlet for the methylene protons (-CH₂-) (~4.0-4.5 ppm), and a broad singlet for the amine protons (-NH₂) which may vary in chemical shift. |

| ¹³C NMR | Resonances for the thiazole carbons (one highly deshielded by the CF₃ group), the CF₃ carbon (a quartet due to C-F coupling), and the methylene carbon. |

| ¹⁹F NMR | A sharp singlet corresponding to the -CF₃ group. |

| Mass Spec (EI/ESI) | A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (182.17). |

| HPLC | A single major peak under standard reverse-phase conditions (e.g., C18 column, water/acetonitrile mobile phase with 0.1% TFA or formic acid). Purity is determined by peak area percentage. |

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be strictly followed.

-

Hazard Profile: This compound is classified as harmful if swallowed or inhaled, and may cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Standard PPE including a lab coat, safety glasses, and chemical-resistant gloves are mandatory. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) and refrigerated (2-8°C) to prevent degradation.[3]

References

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Advances. Available at: [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Molecules. Available at: [Link]

- Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid. Google Patents.

- Synthesis of thiazoles. Google Patents.

-

The Gabriel Synthesis. Master Organic Chemistry. Available at: [Link]

-

New and Facile Synthesis of 2-Chloro-1,3-diketones. ResearchGate. Available at: [Link]

-

[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry. Available at: [Link]

-

Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters. Available at: [Link]

- The preparation method of 2-thiazole carboxaldehyde compounds. Google Patents.

-

The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research. Available at: [Link]

-

Application and synthesis of thiazole ring in clinically approved drugs. European Journal of Medicinal Chemistry. Available at: [Link]

-

Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous Catalysts. ChemistrySelect. Available at: [Link]

-

Gabriel synthesis. Wikipedia. Available at: [Link]

-

Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. ACS Omega. Available at: [Link]

Sources

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2005097722A1 - Process for preparing 1,3-dichloroacetone - Google Patents [patents.google.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jsynthchem.com [jsynthchem.com]

- 7. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google Patents [patents.google.com]

- 8. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]

- 9. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iris.unito.it [iris.unito.it]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

(2-(Trifluoromethyl)thiazol-4-yl)methanamine molecular weight

An In-depth Technical Guide to (2-(Trifluoromethyl)thiazol-4-yl)methanamine: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive examination of (2-(Trifluoromethyl)thiazol-4-yl)methanamine, a fluorinated heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. The incorporation of a trifluoromethyl group onto the robust thiazole scaffold imparts unique electronic properties that are highly desirable in modern medicinal chemistry. This document details the molecule's core physicochemical properties, outlines a validated synthetic and purification workflow, discusses methods for its spectroscopic characterization, and explores its potential applications as a key intermediate in the development of novel therapeutic agents. The methodologies are presented with an emphasis on the underlying chemical principles and experimental rationale, ensuring both reproducibility and a deep understanding of the compound's nature.

Physicochemical and Structural Properties

(2-(Trifluoromethyl)thiazol-4-yl)methanamine is a primary amine featuring a thiazole ring substituted at the 2-position with a highly electronegative trifluoromethyl (CF₃) group. This substitution significantly influences the electron density of the heterocyclic ring, impacting its reactivity and the basicity of the appended aminomethyl group. These properties make it a versatile synthon for introducing a fluorinated thiazole moiety into larger, more complex molecules.

The core data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅F₃N₂S | [1][2] |

| Molecular Weight | 182.17 g/mol | [1][2] |

| CAS Number | 852854-39-8 | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 163 °C (Predicted) | [2] |

| Density | ~1.449 g/cm³ | [2] |

| Storage Conditions | Inert atmosphere, 2–8 °C | [1] |

| SMILES Code | NCC1=CSC(C(F)(F)F)=N1 | [1] |

Chemical Structure:

Figure 1: Chemical structure of (2-(Trifluoromethyl)thiazol-4-yl)methanamine.

Synthesis and Purification Workflow

The synthesis of substituted thiazoles is a well-established field, with the Hantzsch thiazole synthesis being a cornerstone methodology.[4] This approach involves the condensation of an α-haloketone with a thioamide. For the target molecule, a multi-step sequence starting from commercially available precursors is the most logical and efficient strategy. The proposed workflow involves the formation of a key intermediate, 4-cyano-2-(trifluoromethyl)thiazole, followed by its reduction to the desired primary amine.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, where the successful isolation and characterization of the intermediate in Step 1 confirms the viability of the core ring-forming reaction before proceeding to the final reduction.

Step 1: Synthesis of 4-Cyano-2-(trifluoromethyl)thiazole

-

Rationale: This step employs the Hantzsch synthesis to construct the core heterocyclic scaffold. 2,2,2-Trifluoroethanethioamide provides the N-C-S fragment and the crucial trifluoromethyl group. 3-Bromo-2-oxopropanenitrile serves as the α-halocarbonyl component, which directly installs the required cyano group at the 4-position. Ethanol is an excellent solvent for this condensation, and a mild base like sodium bicarbonate is used to neutralize the HBr formed during the cyclization.

-

Methodology:

-

To a stirred solution of 2,2,2-trifluoroethanethioamide (1.0 eq) in absolute ethanol (5 mL per mmol of thioamide), add sodium bicarbonate (1.2 eq).

-

Slowly add a solution of 3-bromo-2-oxopropanenitrile (1.0 eq) in ethanol at room temperature.

-

Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

-

Cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 4-cyano-2-(trifluoromethyl)thiazole.

-

Step 2: Reduction of 4-Cyano-2-(trifluoromethyl)thiazole to (2-(Trifluoromethyl)thiazol-4-yl)methanamine

-

Rationale: The conversion of the nitrile to a primary amine is a standard transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently performing this reduction. Anhydrous conditions are critical as LiAlH₄ reacts violently with water. The reaction is initiated at a low temperature to control the initial exothermic reaction.

-

Methodology:

-

Suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere in a flame-dried, three-neck flask equipped with a dropping funnel and a condenser.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 4-cyano-2-(trifluoromethyl)thiazole (1.0 eq) in anhydrous THF via the dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite, washing thoroughly with THF or ethyl acetate.

-

Concentrate the combined organic filtrates under reduced pressure. The resulting crude amine can be further purified by distillation or chromatography if necessary.

-

Spectroscopic Characterization

Structural confirmation of the final product is achieved through a combination of spectroscopic techniques. Each method provides unique and complementary information, ensuring the identity and purity of the synthesized compound.

| Technique | Expected Characteristic Signals |

| ¹H NMR | δ ~ 4.1 ppm (s, 2H, -CH ₂-NH₂), δ ~ 7.5 ppm (s, 1H, thiazole C5-H ), δ ~ 2.0 ppm (br s, 2H, -NH₂) |

| ¹³C NMR | δ ~ 155-160 ppm (q, C -CF₃), δ ~ 145-150 ppm (C 4-CH₂), δ ~ 120-125 ppm (C 5-H), δ ~ 120 ppm (q, -C F₃), δ ~ 40-45 ppm (-C H₂-NH₂) |

| ¹⁹F NMR | δ ~ -65 to -70 ppm (s, 3F, -CF ₃) |

| IR (cm⁻¹) | ~3300-3400 (N-H stretch), ~1600 (C=N stretch), ~1100-1300 (strong, C-F stretch) |

| Mass Spec (ESI) | [M+H]⁺ = 183.02 |

General Protocol for Spectroscopic Analysis

-

NMR Spectroscopy: Dissolve a ~5-10 mg sample in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.[5]

-

Infrared (IR) Spectroscopy: Obtain the spectrum of a neat sample (if liquid) or a KBr pellet (if solid) using an FTIR spectrometer over a range of 4000-400 cm⁻¹.[5]

-

Mass Spectrometry (MS): Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an electrospray ionization (ESI) mass spectrometer to confirm the molecular weight.[5]

Applications in Drug Discovery and Development

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[6][7] It acts as a versatile pharmacophore, capable of engaging in various biological interactions. The introduction of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity by modulating the electronic properties of the molecule.

(2-(Trifluoromethyl)thiazol-4-yl)methanamine serves as an ideal building block for:

-

Scaffold Decoration: The primary amine provides a reactive handle for derivatization, allowing for the facile construction of libraries of compounds (e.g., amides, sulfonamides, ureas) for screening.[7]

-

Bioisosteric Replacement: The 2-(trifluoromethyl)thiazole moiety can be used as a bioisostere for other aromatic or heteroaromatic systems to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound.

-

Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it is a prime candidate for FBDD campaigns to identify initial hits against therapeutic targets.

The potential therapeutic areas for compounds derived from this building block are broad and include oncology, infectious diseases, and neurology, reflecting the wide-ranging biological activities of thiazole derivatives.[6][8][9]

Conclusion

(2-(Trifluoromethyl)thiazol-4-yl)methanamine is a high-value chemical intermediate with significant potential for the development of novel pharmaceuticals. Its synthesis is achievable through robust and well-understood chemical transformations. This guide provides the necessary technical framework for its preparation, purification, and characterization, empowering researchers to leverage its unique properties in advancing the frontiers of medicinal chemistry and drug discovery.

References

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

-

ResearchGate. (PDF) Thiazole derivatives: prospectives and biological applications. Available from: [Link]

-

Erbil Polytechnic University. SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES Sardash - EPU Academic Staff. Available from: [Link]

- Google Patents. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid.

-

NIH National Center for Biotechnology Information. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC. Available from: [Link]

-

PubMed Central. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Available from: [Link]

-

Drug design: 4-thiazolidinones applications. Part 2. Pharmacological profiles. (2020-06-26). Available from: [Link]

-

Research Journal of Pharmacy and Technology. Shreyash D. Kadam 1 , Denni Mammen 1 *, Laxmikant B. Nikam 2 , Rahul R. Bagul 2 , Ajit Borhade 2. Available from: [Link]

-

PubChem. 2-Acetyl-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide. Available from: [Link]

Sources

- 1. 852854-39-8|(2-(Trifluoromethyl)thiazol-4-yl)methanamine|BLD Pharm [bldpharm.com]

- 2. 2-(Trifluoromethyl)-4-thiazolemethanamine | 852854-39-8 [chemicalbook.com]

- 3. 2-BroMo-4-(trifluoroMethyl)thiazole | 41731-39-9 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Drug design: 4-thiazolidinones applications. Part 2. Pharmacological profiles | Journal of Medical Science [jms.ump.edu.pl]

biological activity of trifluoromethylthiazole derivatives

An In-Depth Technical Guide to the Biological Activity of Trifluoromethylthiazole Derivatives

Foreword

As a Senior Application Scientist, my experience is rooted in the intersection of chemical synthesis and biological validation. The journey of a molecule from a theoretical design to a potential therapeutic agent is one of rigorous testing, mechanistic investigation, and data-driven optimization. This guide is structured to reflect that journey. We will not merely list findings; we will delve into the 'why'—the scientific rationale behind the enhanced bioactivity of trifluoromethylthiazole derivatives and the causality driving the selection of specific experimental protocols. This document is intended for my peers—researchers, scientists, and drug development professionals—who appreciate the nuances of medicinal chemistry and the imperative of robust, reproducible science.

Chapter 1: The Strategic Role of Trifluoromethylation in Thiazole Scaffolds

The thiazole ring is a well-established pharmacophore, present in numerous FDA-approved drugs.[1][2] Its five-membered heterocyclic structure containing sulfur and nitrogen atoms provides a rigid scaffold capable of diverse interactions with biological targets.[3] However, the true potential of this scaffold is often unlocked through strategic functionalization. The introduction of a trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, a modification that profoundly enhances the drug-like properties of a parent molecule.[4]

The CF3 group is not merely a sterically larger substitute for a methyl group or hydrogen. Its unique electronic properties impart significant advantages:

-

Enhanced Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule (Hansch parameter, π = 0.88), which can improve its ability to cross cellular membranes and reach intracellular targets.[5]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~485 kJ/mol), making the CF3 group highly resistant to metabolic oxidation by cytochrome P450 enzymes.[6] This often leads to a longer biological half-life and improved bioavailability.

-

Modulation of Basicity: As a potent electron-withdrawing group, the CF3 moiety can decrease the pKa of nearby basic groups, such as the thiazole nitrogen. This can be critical for optimizing binding interactions with target proteins or avoiding off-target effects.

-

Unique Binding Interactions: The polarized C-F bonds can participate in dipole-dipole interactions, hydrogen bonds, and other non-covalent interactions within a protein's active site, potentially increasing binding affinity and potency.[5]

The combination of the versatile thiazole nucleus with the powerful CF3 group creates a privileged scaffold in drug discovery, leading to derivatives with a wide spectrum of biological activities.[6][7]

Chapter 2: Core Synthesis of Trifluoromethylthiazole Derivatives

A robust and versatile synthetic route is paramount for generating a library of derivatives for biological screening. The Hantzsch thiazole synthesis remains a widely adopted and reliable method for this purpose.[8][9] The protocol involves the condensation of a thiosemicarbazone with an α-haloketone. For our target compounds, this typically involves a trifluoromethylated precursor.

Experimental Protocol: General Hantzsch Synthesis of 2-Hydrazinyl-4-(trifluoromethyl)thiazole Derivatives

This protocol provides a generalized procedure. The specific choice of solvents, reaction times, and purification methods may require optimization based on the specific substrates used.

Rationale: The choice of absolute ethanol as a solvent facilitates the dissolution of the reactants while being sufficiently polar to promote the cyclization reaction. The reflux condition provides the necessary activation energy for the condensation and subsequent intramolecular cyclization to form the thiazole ring.

Step-by-Step Methodology:

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate trifluoromethyl-substituted thiosemicarbazone (1.0 eq) in absolute ethanol (30 mL).

-

Addition of α-Haloketone: To the stirring solution, add the corresponding α-haloketone (e.g., 2-bromo-1-(trifluoromethyl)ethan-1-one) (1.0 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature for 4-6 hours.

-

Self-Validation Check: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 7:3 hexane:ethyl acetate). The disappearance of starting materials and the appearance of a new, single spot indicates reaction completion.

-

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate will often form.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

-

Recrystallization: Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the final trifluoromethylthiazole derivative.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Chapter 3: Anticancer Activity

The development of novel anticancer agents remains a critical area of research. Thiazole derivatives have demonstrated significant potential, and the inclusion of a trifluoromethyl group often enhances this activity.[6][10][11]

Mechanism of Action Insights

Trifluoromethylthiazole derivatives can exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[10][12] The nitrogen atom in the thiazole ring is a key hydrogen bond acceptor, allowing these molecules to dock effectively into the active sites of target enzymes.[10]

Data Presentation: In Vitro Cytotoxicity

The following table summarizes representative data for newly synthesized 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives against a panel of human cancer cell lines.[6]

| Compound | A375 (Melanoma) IC₅₀ (µM) | C32 (Melanoma) IC₅₀ (µM) | DU145 (Prostate) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) |

| 3b | 1.85 | 1.95 | 2.56 | 3.45 |

| 4b | 3.55 | 4.35 | 5.65 | 7.35 |

| 4c | 2.85 | 3.15 | 4.15 | 6.25 |

| Doxorubicin | 0.03 | 0.04 | 0.45 | 0.15 |

| Data sourced from Maj et al. (2022).[6] Compound 3b is 7-Chloro-3-phenyl-5-(trifluoromethyl)[3][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione. |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a robust, colorimetric method for assessing cell viability.[13][14] Its principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[13] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, A375) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethylthiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

-

Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Chapter 4: Antimicrobial Activity

With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics.[7] Thiazole derivatives have long been recognized for their antibacterial and antifungal properties.[2][16]

Spectrum of Activity and SAR

Trifluoromethylthiazole derivatives often exhibit broad-spectrum activity. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the thiazole ring and any associated phenyl rings are critical for potency.[17] For instance, the presence of strong electron-withdrawing groups, such as a nitro group at the para-position of a phenyl ring attached to the thiazole, has been shown to increase overall antibacterial and antifungal activity.[18]

Data Presentation: Antimicrobial Screening

The following table presents data for the antimicrobial activity of thiazole derivatives, measured by the diameter of the inhibition zone (mm).

| Compound | S. aureus (G+) | E. coli (G-) | A. niger (Fungus) |

| 14 | 24.1 mm | 21.3 mm | 22.1 mm |

| 19a | 25.0 mm | 24.3 mm | 23.4 mm |

| 21a | 24.6 mm | 22.8 mm | 22.8 mm |

| Ampicillin | 23.5 mm | 23.8 mm | N/A |

| Amphotericin B | N/A | N/A | 21.6 mm |

| Data adapted from Farghaly et al. (2019).[16] G+ = Gram-positive, G- = Gram-negative. |

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

The agar disc diffusion method is a standard, qualitative technique used to screen for antimicrobial activity.[19][20] It relies on the diffusion of an antimicrobial agent from a paper disc into an agar medium inoculated with a test microorganism.

Step-by-Step Methodology:

-

Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Potato Dextrose Agar (for fungi) according to the manufacturer's instructions and pour into sterile Petri dishes. Allow the agar to solidify completely.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

-

Inoculation: Using a sterile cotton swab, evenly streak the entire surface of the agar plate with the microbial suspension to create a uniform lawn of growth.

-

Disc Application: Prepare sterile paper discs (6 mm diameter) impregnated with a known concentration of the test compound (e.g., 30 µ g/disc ). Aseptically place the discs onto the surface of the inoculated agar plate.

-

Controls: Include a disc with a standard antibiotic (e.g., Ampicillin) as a positive control and a disc with the solvent used to dissolve the compound as a negative control.

-

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or at 28°C for 48-72 hours for fungi.

-

Result Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters (mm).

-

Interpretation: The size of the inhibition zone correlates with the susceptibility of the microorganism to the compound.

-

Chapter 5: Anti-inflammatory Activity

Chronic inflammation is implicated in a host of diseases. Thiazole derivatives have been identified as potent anti-inflammatory agents, often acting through the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production.[21][22][23]

Mechanism of Action: COX Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins. Some thiazole derivatives have been identified as selective COX-1 inhibitors.[23] The docking of these compounds into the COX active site is often facilitated by interactions with key residues like Arg120.[23]

Experimental Protocol: In Vitro COX Inhibition Assay

A colorimetric COX inhibitor screening assay kit is a common method to determine the inhibitory activity of compounds against COX-1 and COX-2.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions. This typically includes the enzyme (ovine COX-1 or human recombinant COX-2), heme, arachidonic acid (substrate), and a colorimetric substrate.

-

Compound Addition: To a 96-well plate, add 10 µL of various concentrations of the test compound. Include a known COX inhibitor (e.g., Ibuprofen) as a positive control.

-

Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

-

Peroxidase Activity Measurement: The peroxidase activity of COX is measured colorimetrically. The reaction produces Prostaglandin G₂, which is reduced, and the resulting product reacts with the colorimetric substrate to produce a colored compound.

-

Absorbance Reading: After a set incubation period (e.g., 5 minutes), read the absorbance of the plate at the specified wavelength (e.g., 590 nm).

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Perspectives

This guide has outlined the significant biological potential of trifluoromethylthiazole derivatives, spanning anticancer, antimicrobial, and anti-inflammatory applications. The strategic incorporation of the trifluoromethyl group consistently enhances the pharmacological profile of the core thiazole scaffold. The provided protocols for synthesis and biological evaluation represent robust, validated methodologies that form the bedrock of early-stage drug discovery.

The future of this chemical class is promising. Further research should focus on:

-

Target Deconvolution: Identifying the specific molecular targets for the most potent compounds to elucidate precise mechanisms of action.

-

In Vivo Efficacy: Progressing lead compounds from in vitro assays to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

SAR Expansion: Synthesizing novel analogues to further refine structure-activity relationships and optimize for potency and selectivity while minimizing potential toxicity.

The trifluoromethylthiazole scaffold is a powerful platform for the development of next-generation therapeutic agents. The synergy between rational chemical design and rigorous biological testing will undoubtedly continue to yield compounds of significant clinical interest.

References

-

Maj, E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. Available at: [Link]

-

Farghaly, T. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]

-

Al-Ostath, A., et al. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. Available at: [Link]

-

Shaikh, I. A., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Thomas, A., & Theivendren, P. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC - NIH. Available at: [Link]

-

Jain, A. K., et al. (2013). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Al-Malki, J., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available at: [Link]

-

Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. Available at: [Link]

-

Wang, M., et al. (2025). Synthesis and insecticidal activity of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties. PubMed. Available at: [Link]

-

Jojibabu, P., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

Abed, A. A., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. Available at: [Link]

-

Basheer, A. A., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

-

Li, J., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing. Available at: [Link]

-

Vo, D-V., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Available at: [Link]

-

Liu, Y., et al. (2022). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers. Available at: [Link]

-

Aouad, M. R., et al. (2021). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. PubMed Central. Available at: [Link]

-

Wang, M., et al. (2025). Synthesis and insecticidal activity of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties. ResearchGate. Available at: [Link]

-

Swathykrishna, C. S., et al. (2025). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information (2013). MTT Assay Protocol. Assay Guidance Manual. Available at: [Link]

-

Fustero, S., & Sanz-Cervera, J. F. (2025). Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. ResearchGate. Available at: [Link]

-

Basheer, A. A., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

-

Al-blewi, F. F., et al. (2025). Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives. ResearchGate. Available at: [Link]

-

Ali, M. S., et al. (2022). Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Oriental Journal of Chemistry. Available at: [Link]

-

Farghaly, T. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. PMC - NIH. Available at: [Link]

-

Vo, D-V., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC - NIH. Available at: [Link]

-

Zhang, Z., et al. (2025). Synthesis and Insecticidal/Fungicidal Activities of Triazone Derivatives Containing Acylhydrazone Moieties. MDPI. Available at: [Link]

-

Al-Majid, A. M., et al. (2023). Potential Anticancer Activity of Novel Triazoles and Related Derivatives. ResearchGate. Available at: [Link]

-

Kumar, P., et al. (2018). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

-

Yar, M. S., et al. (2016). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. MDPI. Available at: [Link]

-

Kumar, D., et al. (2023). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry. Available at: [Link]

-

Jojibabu, P., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. Available at: [Link]

-

Li, Y., et al. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. MDPI. Available at: [Link]

-

Maj, E., et al. (2022). Drugs with a trifluoromethyl substituent used as anticancer agents. ResearchGate. Available at: [Link]

-

Abed, A. A., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Publications. Available at: [Link]

-

Kareem, H. S. (2020). REVIEW ON CHEMICAL-BIOLOGICAL APPLICATIONS OF THIAZOLE DERIVATIVES. ResearchGate. Available at: [Link]

-

Kumar, D., et al. (2023). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. PMC - PubMed Central. Available at: [Link]

-

Huang, X., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PMC - NIH. Available at: [Link]

-

Hao, L., et al. (2022). Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. PMC - PubMed Central. Available at: [Link]

-

Abed, A. A., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC - NIH. Available at: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jchemrev.com [jchemrev.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]

- 18. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties – Oriental Journal of Chemistry [orientjchem.org]

- 20. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Strategic Asset in the Design of Advanced Thiazole-Based Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into the thiazole scaffold has emerged as a powerful tactic in modern medicinal chemistry and materials science. This guide provides a comprehensive technical overview of the multifaceted roles of the CF3 group in modulating the physicochemical and biological properties of thiazole-containing compounds. We will delve into the fundamental principles governing these effects, from alterations in lipophilicity and metabolic stability to the nuanced influences on molecular interactions and biological activity. This document will further explore synthetic methodologies for accessing these valuable compounds and present case studies that underscore the successful application of this strategy in drug discovery.

Introduction: The Thiazole Nucleus and the Rise of Fluorine Chemistry

The thiazole ring is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive scaffold for drug design.

In parallel, the field of organofluorine chemistry has witnessed exponential growth, with fluorine-containing functional groups becoming integral to the design of modern pharmaceuticals.[4][5] The trifluoromethyl group, in particular, stands out for its profound and predictable impact on molecular properties. This guide will explore the synergistic interplay between the thiazole nucleus and the trifluoromethyl group, a combination that has yielded significant advancements in the development of novel therapeutic agents.

The Physicochemical Impact of the Trifluoromethyl Group on the Thiazole Scaffold

The introduction of a CF3 group onto a thiazole ring instigates a cascade of changes in the molecule's fundamental physicochemical properties. Understanding these shifts is paramount for rational drug design.

Lipophilicity and Membrane Permeability

The CF3 group is a potent modulator of lipophilicity, a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The high lipophilicity of the CF3 group (Hansch π value of +0.88) can significantly enhance the overall lipophilicity of a thiazole compound.[6] This increased lipophilicity can facilitate passage through biological membranes, including the blood-brain barrier, which is often a crucial attribute for drugs targeting the central nervous system.[6]

However, it is a misconception that trifluoromethylation invariably leads to a desirable increase in permeability. The specific substitution pattern on the thiazole ring and the overall molecular context are crucial. An injudicious increase in lipophilicity can lead to poor aqueous solubility and increased binding to plasma proteins, thereby reducing the free drug concentration.

Metabolic Stability: A Shield Against Degradation

One of the most significant advantages of incorporating a CF3 group is the enhancement of metabolic stability.[6] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond.[6] This inherent strength renders the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes, which are major players in drug degradation.

When a CF3 group replaces a metabolically labile methyl or methoxy group on a thiazole compound, it can effectively block a key site of metabolism, leading to a longer plasma half-life and improved bioavailability.[6]

Electronic Effects: Modulating Acidity and Basicity (pKa)

The three highly electronegative fluorine atoms in the CF3 group exert a powerful electron-withdrawing inductive effect. When appended to the thiazole ring, this effect can significantly lower the pKa of nearby acidic or basic functionalities. For instance, a CF3 group can decrease the basicity of the thiazole nitrogen, influencing its ability to participate in hydrogen bonding and salt formation. This modulation of pKa can have profound implications for drug-target interactions and solubility at physiological pH.[4]

The Trifluoromethyl Group's Influence on Biological Activity

The physicochemical alterations induced by the CF3 group translate directly into modified biological activity.

Enhancing Binding Affinity and Selectivity

The CF3 group can enhance the binding affinity of a thiazole-based ligand to its biological target through several mechanisms:

-

Hydrophobic Interactions: The lipophilic nature of the CF3 group can promote favorable hydrophobic interactions with nonpolar pockets in the target protein.

-

Dipole-Dipole and Ion-Dipole Interactions: The strong dipole moment of the C-F bonds can lead to favorable electrostatic interactions with polar residues in the binding site.

-

Orthogonal Multipolar Interactions: The unique electronic nature of the CF3 group can lead to specific, non-covalent interactions with aromatic rings and other functional groups within the protein binding pocket.

These enhanced binding interactions can not only increase potency but also improve selectivity for the desired target over off-targets, thereby reducing the potential for side effects.

Bioisosterism: A Strategic Replacement

The trifluoromethyl group is often employed as a bioisostere for other chemical groups, most notably the methyl group and, in some contexts, a chlorine atom.[6] While sterically larger than a methyl group, its electronic properties are vastly different. This allows medicinal chemists to probe the steric and electronic requirements of a binding pocket. Replacing a methyl group with a CF3 group can lead to a significant increase in potency if the increased size and altered electronics are favorable for binding.[7]

Synthetic Strategies for Trifluoromethylated Thiazoles

The synthesis of trifluoromethylated thiazoles can be achieved through various strategies, broadly categorized into two approaches: the use of trifluoromethylated building blocks or the direct trifluoromethylation of a pre-formed thiazole ring.

The Building Block Approach

This is a common and often reliable method that involves the use of commercially available or readily synthesized starting materials already containing the CF3 group. A general and effective method is the Hantzsch thiazole synthesis, which involves the condensation of a thiourea or thioamide with an α-haloketone.

This protocol describes a general procedure for the synthesis of a 2-amino-4-(trifluoromethyl)thiazole derivative.

Materials:

-

3-Bromo-1,1,1-trifluoroacetone

-

Thiourea

-

Ethanol

-

Sodium bicarbonate

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Büchner funnel and filter paper

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Appropriate solvent system for TLC (e.g., ethyl acetate/hexanes)

-

UV lamp

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (1.0 eq) in ethanol (20 mL).

-

Addition of α-Haloketone: To the stirred solution, add 3-bromo-1,1,1-trifluoroacetone (1.0 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Neutralization and Precipitation: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 7-8. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold distilled water to remove any inorganic salts.

-

Drying: Dry the product under vacuum to obtain the crude 2-amino-4-(trifluoromethyl)thiazole.

-

Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The melting point of the product should also be determined and compared to literature values if available.

Direct Trifluoromethylation

Direct trifluoromethylation of a pre-functionalized thiazole ring has become increasingly feasible with the development of modern trifluoromethylation reagents. These methods can be advantageous for late-stage functionalization in a synthetic route. Reagents such as trifluoromethyl-trimethylsilane (TMSCF3) with a suitable initiator, or electrophilic trifluoromethylating agents like Umemoto's or Togni's reagents, can be employed.

Case Studies: Trifluoromethylated Thiazoles in Drug Discovery

The strategic incorporation of the trifluoromethyl group has been instrumental in the development of several potent and selective thiazole-based therapeutic agents.

Antimicrobial and Anticancer Agents